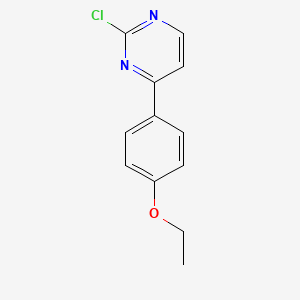

4-(4-Ethoxy-phenyl)-2-chloro-pyrimidine

Description

Properties

Molecular Formula |

C12H11ClN2O |

|---|---|

Molecular Weight |

234.68 g/mol |

IUPAC Name |

2-chloro-4-(4-ethoxyphenyl)pyrimidine |

InChI |

InChI=1S/C12H11ClN2O/c1-2-16-10-5-3-9(4-6-10)11-7-8-14-12(13)15-11/h3-8H,2H2,1H3 |

InChI Key |

MJWVUBCXLBWZJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=NC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogues and their properties are summarized below:

Notes:

- Lipophilicity : Methyl and ethoxy groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility.

- Reactivity : Dichloro derivatives (e.g., 2,4-Dichloro-6-phenylpyrimidine) exhibit higher reactivity in nucleophilic substitutions due to electron-withdrawing effects .

- Steric Effects : Bulky substituents (e.g., cyclopentyl, pyrazole) hinder interactions with flat binding pockets but improve target specificity .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 4-(4-Ethoxy-phenyl)-2-chloro-pyrimidine with high yield and purity?

- Methodological Answer : Synthesis requires optimization of temperature (typically 60–120°C), solvent choice (polar aprotic solvents like DMF or THF), and reaction time (6–24 hours). Reagents such as sodium hydroxide (base) or hydrochloric acid (acid) are critical for deprotonation or quenching. Catalysts like palladium complexes may enhance coupling efficiency, while continuous flow reactors improve scalability. Purification via column chromatography or recrystallization ensures ≥95% purity .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of 4-(4-Ethoxy-phenyl)-2-chloro-pyrimidine?

- Methodological Answer :

- NMR : H and C NMR identify ethoxy (-OCHCH) and chloro-substituents. Key peaks: δ 1.3–1.5 ppm (triplet, ethoxy CH), δ 4.0–4.2 ppm (quartet, ethoxy CH), and δ 8.5–8.7 ppm (pyrimidine protons).

- IR : Stretching vibrations at 1250–1300 cm (C-O-C ether) and 750–800 cm (C-Cl).

- Mass Spectrometry : Molecular ion peak (M) at m/z 249.7 (calculated for CHClNO) .

Q. What preliminary biological screening methods are recommended for this compound?

- Methodological Answer :

- Enzyme Assays : Test inhibition of kinases (e.g., EGFR, CDK2) using fluorescence-based assays.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM.

- Binding Affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can synthetic challenges in multi-step routes (e.g., low intermediate stability) be resolved?

- Methodological Answer :

- Intermediate Stabilization : Use protective groups (e.g., Boc for amines) and inert atmospheres (N/Ar) to prevent oxidation.

- Reaction Monitoring : Real-time HPLC or in-situ FTIR to track intermediates.

- Flow Chemistry : Reduces degradation by minimizing residence time and improving heat transfer .

Q. How should researchers address contradictions in bioactivity data across studies?

- Methodological Answer :

- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based).

- Structural Analogs : Compare activity of derivatives (e.g., replacing ethoxy with methoxy) to identify pharmacophore elements.

- Computational Modeling : MD simulations to assess binding mode consistency across protein conformations .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Solubility Enhancement : Co-solvents (PEG-400) or nanoformulations (liposomes).

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF) to reduce CYP450-mediated oxidation.

- Bioavailability : Pro-drug derivatives (e.g., esterification of ethoxy group) .

Q. How does the ethoxy substituent influence structure-activity relationships (SAR) in pyrimidine derivatives?

- Methodological Answer :

- Comparative Table :

| Substituent | Bioactivity Trend | Mechanism Insight |

|---|---|---|

| Ethoxy (-OCHCH) | Enhanced lipophilicity → Improved membrane permeability | Stabilizes hydrophobic pocket interactions |

| Methoxy (-OCH) | Reduced metabolic stability | Susceptible to demethylation |

| Hydroxyl (-OH) | Higher solubility → Lower potency | Polar group disrupts target binding |

- Key Insight : Ethoxy balances lipophilicity and metabolic stability, making it optimal for lead optimization .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC values across cytotoxicity studies?

- Methodological Answer :

- Standardize Protocols : Use identical cell lines, passage numbers, and assay conditions (e.g., 48-hour incubation).

- Control Compounds : Include reference drugs (e.g., doxorubicin) to calibrate inter-lab variability.

- Data Normalization : Express IC relative to baseline apoptosis rates in untreated cells .

Safety and Handling

Q. What safety protocols are critical when handling 4-(4-Ethoxy-phenyl)-2-chloro-pyrimidine?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.